Allyltributylphosphonium chloride CAS 1530-48-9 properties
Allyltributylphosphonium chloride CAS 1530-48-9 properties
An In-depth Technical Guide to Allyltributylphosphonium Chloride (CAS 1530-48-9)
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Allyltributylphosphonium chloride, a versatile quaternary phosphonium salt. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data recitation. It delves into the causality behind its properties, the rationale for its synthetic pathways, and the mechanistic underpinnings of its applications, grounding all claims in authoritative references.
Core Chemical Identity and Physicochemical Profile
Allyltributylphosphonium chloride, with CAS number 1530-48-9, is a quaternary phosphonium salt. Its structure comprises a central phosphorus atom bonded to three butyl chains and one allyl group, conferring a positive charge that is balanced by a chloride anion.[1] This amphiphilic architecture—featuring lipophilic alkyl chains and a charged cationic head—is fundamental to its utility, particularly as a phase-transfer catalyst and an ionic liquid.
The combination of the bulky, non-coordinating tributylphosphonium cation with the chloride anion results in a salt with distinct physical properties. Unlike simple inorganic salts, it exhibits greater solubility in organic media and often possesses a lower melting point.
Table 1: Physicochemical Properties of Allyltributylphosphonium Chloride
| Property | Value | Source |
| CAS Number | 1530-48-9 | [1] |
| Molecular Formula | C₁₅H₃₂P.Cl | [2] |
| Molecular Weight | 278.84 g/mol | [2] |
| IUPAC Name | tributyl(prop-2-en-1-yl)phosphanium chloride | [] |
| Synonyms | Dynamar FX 5166, PX 4ALC, Tributylallylphosphonium chloride | [1][2] |
| Density | ~0.96 g/cm³ at 20°C | |
| Physical Form | Solid | [4] |
| Solubility | The bromide analogue is soluble in polar solvents like water and alcohols.[5] Similar solubility is expected for the chloride salt. | |
| InChIKey | KSMYREBPTSSZDR-UHFFFAOYSA-M | [1][2] |
Synthesis and Purification: A Validated Protocol
The synthesis of Allyltributylphosphonium chloride is a classic example of a Menshutkin reaction, specifically, the quaternization of a phosphine. This reaction leverages the nucleophilicity of the phosphorus atom in tributylphosphine and the electrophilic nature of the allylic carbon in allyl chloride.
The reactivity of allyl chloride is significantly higher than that of a saturated primary alkyl halide (e.g., propyl chloride) in nucleophilic substitution reactions. This is because the adjacent π-system of the double bond stabilizes the transition state of the Sₙ2 reaction.[6][7]
Experimental Protocol: Synthesis of Allyltributylphosphonium Chloride
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Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tributylphosphine (1.0 eq.). The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) as tributylphosphine is susceptible to oxidation.
-
Solvent Addition: Add an appropriate solvent such as acetonitrile or toluene. Acetonitrile is often preferred as its polarity can facilitate the Sₙ2 reaction.
-
Reactant Addition: Slowly add allyl chloride (1.0-1.1 eq.) to the stirred solution at room temperature.[8] The reaction is typically exothermic; for larger-scale syntheses, an ice bath may be necessary to control the initial temperature rise.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and maintain for several hours (typically 12-24 hours) to ensure the reaction goes to completion. The progress can be monitored by ³¹P NMR spectroscopy.
-
Product Isolation & Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate as a solid or an oil.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. This step is critical for removing residual tributylphosphine and allyl chloride.
-
Dry the purified white solid product under high vacuum to remove all traces of solvent.
-
-
Validation: The identity and purity of the final product must be confirmed.
-
³¹P NMR: The disappearance of the tributylphosphine signal (approx. -32 ppm) and the appearance of a new single peak for the phosphonium salt (typically in the range of +25 to +35 ppm) confirms the quaternization.
-
¹H NMR: The presence of characteristic signals for the allyl group (multiplet around 5.8-6.0 ppm for the vinyl CH, two multiplets around 5.2-5.4 ppm for the vinyl CH₂) and the butyl chains confirms the structure.[9][10]
-
Core Applications and Mechanistic Insights
The unique structure of allyltributylphosphonium chloride makes it a valuable tool in several chemical domains, most notably in catalysis and polymer chemistry.[]
Phase-Transfer Catalysis (PTC)
This is a primary application for phosphonium salts.[5] PTC is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Allyltributylphosphonium chloride acts as a shuttle for anions.
Mechanism of Action:
-
Anion Exchange: In the aqueous phase, the chloride anion of the catalyst can be exchanged for the reactant anion (e.g., hydroxide, cyanide).
-
Phase Transfer: The newly formed phosphonium salt, now paired with the reactant anion, has sufficient lipophilicity due to its four alkyl/allyl groups to migrate across the phase boundary into the organic phase.
-
Organic Phase Reaction: In the organic phase, the "naked" anion is highly reactive and attacks the organic substrate.
-
Catalyst Regeneration: After the reaction, the phosphonium cation, now paired with the leaving group anion, migrates back to the aqueous phase to restart the catalytic cycle.
This process eliminates the need for expensive, anhydrous, or polar aprotic solvents, making it a cornerstone of Green Chemistry.
Other Applications
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Polymer Chemistry: Used as a monomer or modifier in the synthesis of specialized polymers and conductive materials.[] The allyl group provides a reactive site for polymerization or grafting reactions.
-
Ionic Liquids: Like other quaternary phosphonium salts, it can be used as an ionic liquid, offering high thermal stability and a wide electrochemical window for various applications.[9]
-
Synthesis Intermediate: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[11]
Thermal Stability Analysis
The thermal stability of a catalyst or reaction medium is critical for defining its operational limits. Thermogravimetric Analysis (TGA) is the standard method for determining this property.[12] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of Allyltributylphosphonium chloride (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Atmosphere & Flow: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50-100 mL/min). This prevents oxidative degradation and allows for the determination of the inherent thermal decomposition profile.[14][15]
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis:
-
The resulting TGA curve plots the percentage of initial mass remaining against temperature.
-
The onset temperature of decomposition (T_onset) is identified as the point where significant mass loss begins. This value represents the upper limit of the material's thermal stability.
-
The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[12]
-
For phosphonium salts, TGA can reveal a multi-step degradation process, often corresponding to the sequential loss of the alkyl/allyl groups.[9] This data is invaluable for establishing safe operating temperatures in industrial applications.
Safety and Handling
Allyltributylphosphonium chloride is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects.[4]
-
Handling:
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]
Conclusion
Allyltributylphosphonium chloride is more than just a chemical with a CAS number; it is a highly functional molecule whose utility is directly derived from its specific structure. Its amphiphilic nature makes it an exceptional phase-transfer catalyst, while the reactivity of its allyl group opens doors in polymer science. A thorough understanding of its synthesis, characterization, and thermal limits, as outlined in this guide, is essential for any researcher aiming to leverage its full potential safely and effectively.
References
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Introduction and Overview : Allyltributylphosphonium Bromide (CAS: 55894-18-3). Available at: [Link]
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Allyltriphenylphosphonium chloride | C21H20ClP | CID 2734120 - PubChem - NIH. Available at: [Link]
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TGA Thermostep - THERMOGRAVIMETRIC ANALYZER - Eltra. Available at: [Link]
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¹H NMR spectra of 1‐allyltriethylammonium chloride 15 (bottom) and... - ResearchGate. Available at: [Link]
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Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]
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Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity. Available at: [Link]
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Effect of dual functional ionic liquids on the thermal degradation of poly(vinyl chloride) - Queen's University Belfast. Available at: [Link]
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ALLYL CHLORIDE - Olin Epoxy. Available at: [Link]
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Why is allyl chloride more reactive towards substitution than alkyl chloride? Available at: [Link]
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NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide - YouTube. Available at: [Link]
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Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel - MATEC Web of Conferences. Available at: [Link]
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